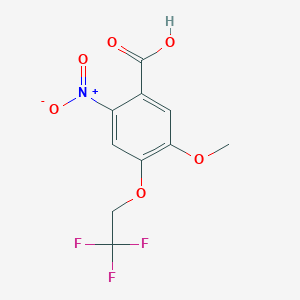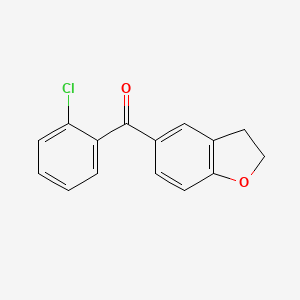
5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran
Übersicht
Beschreibung
The compound “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” likely belongs to the class of organic compounds known as benzofurans . Benzofurans are compounds containing a benzene ring fused to a furan. A furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely be determined by techniques such as gas phase electron diffraction or X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions of “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely depend on its functional groups. Benzoyl chlorides, for example, are known to undergo reactions such as Friedel-Crafts acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely be similar to those of related compounds. For example, 5-Bromo-2-chlorobenzoic acid has a density of 1.8±0.1 g/cm³, a boiling point of 324.5±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Photo-induced Reductive Heck Cyclization
This compound is utilized in photo-induced reductive Heck cyclization of indoles. This process is significant for the preparation of polycyclic indolinyl compounds, which are important in the synthesis of natural product analogues and other complex organic molecules . The reaction is facilitated by the cleavage of C(sp2)–Cl bonds under light irradiation, which is a key step in the activation of chloroarene compounds.
Room Temperature Phosphorescence
The compound exhibits room temperature phosphorescence (RTP) in the solid state. This property is valuable for the study of long-lived excited states and their potential applications in organic electronics and photonics . RTP materials are also explored for their use in security printing and as sensors.
Synthesis of Polycyclic Compounds
Due to its reactive nature, this compound is used in the synthesis of various polycyclic structures. These structures are foundational in the development of pharmaceuticals and agrochemicals . The ability to form multiple ring systems in a controlled manner is crucial for the design of complex organic molecules.
Functionalization of Natural Product Analogues
The compound serves as a key intermediate in the functionalization of natural product analogues. This application is particularly relevant in the field of medicinal chemistry, where modifications to natural products can lead to the discovery of new drugs with enhanced efficacy and reduced side effects .
Activation of Chloroarene Compounds
It plays a role in the activation of chloroarene compounds, which is a fundamental reaction in organic synthesis. This activation is essential for subsequent chemical transformations that lead to the creation of diverse organic molecules .
Synthesis of Thiazole Derivatives
A study has demonstrated the use of related chlorobenzoyl compounds in the synthesis of novel thiazole derivatives. These derivatives have potential anticonvulsant activity, indicating the compound’s role in the development of new therapeutic agents.
Preparation of Photoresponsive Azobenzene Derivatives
The compound is also involved in the preparation of photoresponsive azobenzene derivatives. These derivatives have applications in optical data storage, which is a rapidly growing field due to the increasing demand for high-density data storage solutions.
Study of Photo-induced Electron Transfer
Mechanistic experiments involving this compound have provided insights into photo-induced electron transfer processes. Understanding these processes is crucial for the development of photochemical reactions in organic synthesis .
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely depend on its potential applications. For example, if it shows promise as a chemoprotective agent, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-13-4-2-1-3-12(13)15(17)11-5-6-14-10(9-11)7-8-18-14/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTHDCCAAGVUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



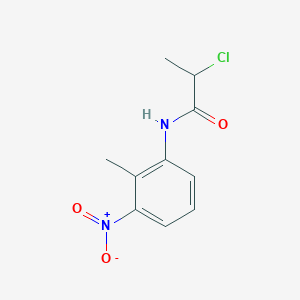
![2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1420300.png)
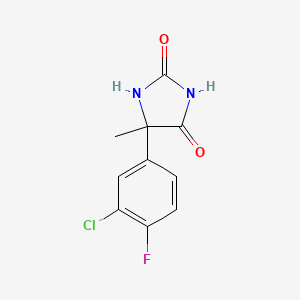
![[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B1420306.png)
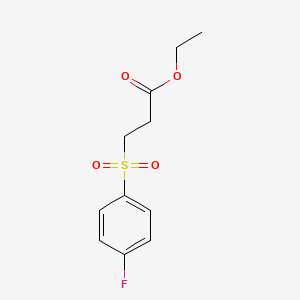
![2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420311.png)
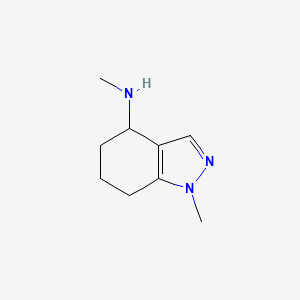
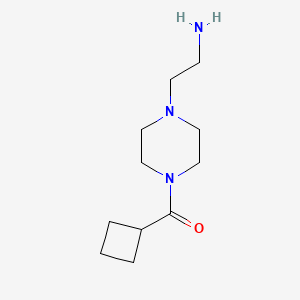
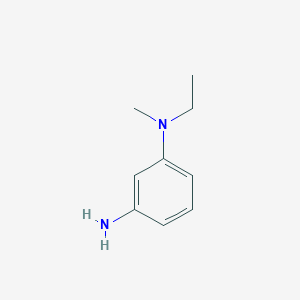

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)
![1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B1420319.png)
![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)
